molecular formula C16H16O4 B13756377 p-Methoxybenzyl p-anisate CAS No. 24318-43-2

p-Methoxybenzyl p-anisate

Cat. No.: B13756377
CAS No.: 24318-43-2
M. Wt: 272.29 g/mol
InChI Key: PUXJRQHDLYGOCY-UHFFFAOYSA-N
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Description

p-Methoxybenzyl p-anisate: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.2958 g/mol . It is also known by other names such as 4-Methoxybenzyl 4-methoxybenzoate and p-Anisic acid, p-methoxybenzyl ester . This compound is characterized by its achiral nature and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

p-Methoxybenzyl p-anisate, a compound derived from p-anisic acid and methanol, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester formed from the condensation of p-anisic acid with methanol. It belongs to the class of organic compounds known as methoxybenzoates, characterized by their aromatic structure and functional groups that contribute to their biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study showed that it effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 8 μM against Enterococcus faecalis, indicating its potential as an antibacterial agent .

Antioxidant Activity

The presence of methoxy groups in its structure enhances the compound's antioxidant properties. Studies have demonstrated that this compound can donate hydrogen atoms or electrons, stabilizing free radicals and reducing oxidative stress in cells. Comparative analyses with standard antioxidants revealed that it outperformed some common compounds in various assays .

Cytotoxic Effects

In vitro studies on cancer cell lines have shown that this compound possesses antiproliferative effects. The compound displayed IC50 values ranging from 1.2 to 5.3 μM, suggesting its potential role in cancer treatment by inhibiting cell growth without significant toxicity to normal cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound can mitigate oxidative damage in cells, enhancing cell survival under stress conditions.
  • Cell Cycle Arrest : The antiproliferative effects are likely due to the compound's ability to induce cell cycle arrest in cancer cells, preventing their division and proliferation.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to membrane disruption and interference with metabolic pathways.

Study 2: Antioxidant Potential

In another investigation focused on antioxidant activity, researchers employed several assays (DPPH, ABTS, and FRAP) to assess the efficacy of this compound. The results demonstrated a dose-dependent increase in antioxidant capacity, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC = 8 μM against E. faecalis
AntioxidantEnhanced ROS scavenging
CytotoxicityIC50 = 1.2 - 5.3 μM

Properties

CAS No.

24318-43-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-methoxybenzoate

InChI

InChI=1S/C16H16O4/c1-18-14-7-3-12(4-8-14)11-20-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

PUXJRQHDLYGOCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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